Cas no 53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-)
![2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- structure](https://fr.kuujia.com/scimg/cas/53905-13-8x500.png)
53905-13-8 structure
Nom du produit:2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
- Nb-Feruloyltryptamine
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CS-12367
- (E)-3-(4-hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- 3-(4-Hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)-ethyl]-acrylamide
- AKOS032455852
- N-trans-Feruloyl tryptamine
- A916629
- WDA01422
- CS-0458381
- InChI=1/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7
- (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- (3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzylidene)dihydrofuran-2(3H)-one
- CHEMBL332182
- 96014-22-1
- (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 53905-13-8
- MFCD28125453
- feruloyltryptamine
- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CHEBI:174537
- 2(3H)-furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(3,4,5-trimethoxyphenyl)methylene]-, (3Z,4R)-
- AKOS040763565
- SCHEMBL10070987
- AC1129
- SCHEMBL4434094
- DTXSID401154862
- SY047836
- N-(2-(1H-Indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-, (2E)-
-
- Piscine à noyau: InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)
- La clé Inchi: LWRQDNUXWLIWDB-UHFFFAOYSA-N
- Sourire: COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O
Propriétés calculées
- Qualité précise: 336.1475
- Masse isotopique unique: 336.14739250g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 6
- Complexité: 468
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Le xlogp3: 3.3
- Surface topologique des pôles: 74.4Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 163-165 ºC (ethanol )
- Solubilité: Pratiquement insoluble (0021 G / l) (25 ºC),
- Le PSA: 74.35
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥4310.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84020-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥3438.0 | 2021-09-08 | ||
TargetMol Chemicals | TN6571-1 mL * 10 mM (in DMSO) |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
A2B Chem LLC | AG34494-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | ≥98% | 5mg |
$879.00 | 2023-12-30 | |
A2B Chem LLC | AG34494-100mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 100mg |
$1189.00 | 2024-04-19 | |
A2B Chem LLC | AG34494-25mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 25mg |
$523.00 | 2024-04-19 | |
TargetMol Chemicals | TN6571-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥ 4560 | 2024-07-19 | ||
TargetMol Chemicals | TN6571-1 ml * 10 mm |
Nb-Feruloyltryptamine |
53905-13-8 | 1 ml * 10 mm |
¥ 4660 | 2024-07-19 | ||
TargetMol Chemicals | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 5mg |
¥ 4,560 | 2023-07-10 |
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Littérature connexe
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-) Produits connexes
- 2228062-84-6((2R)-4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylbutan-2-amine)
- 139030-29-8(bis(4-methylbenzylidene)hydrazine)
- 2137646-64-9(Carbamic acid, N-methyl-N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester)
- 1087735-05-4(6-((4-methylcyclohexyl)amino)pyrimidine-2,4(1H,3H)-dione)
- 2193060-82-9(6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride)
- 14708-11-3(Borate(1-),tetrafluoro-, copper(1+) (1:1))
- 134624-91-2(Phg-Gly-OH)
- 147021-89-4(4-bromo-3-nitro-benzene-1,2-diamine)
- 139296-65-4(4-chloro-6-propylpyrimidin-2-amine)
- 2229543-27-3(3,3-difluoro-3-(oxan-3-yl)propan-1-ol)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
